6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine
Description
6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of a sulfonyl group and a pyrazole ring in its structure suggests potential biological activity and reactivity, making it a compound of interest for various scientific studies.
Properties
IUPAC Name |
6-chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c1-9-8-17(11-7-10(14)3-4-12(11)20-9)21(18,19)13-5-6-16(2)15-13/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEDJKWNJAAITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Attachment of the Pyrazole Ring: The pyrazole ring is usually introduced through a condensation reaction involving a hydrazine derivative and a 1,3-diketone or equivalent compound.
Chlorination: The final chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the benzoxazine ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted benzoxazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities due to the presence of the sulfonyl and pyrazole groups. These functionalities are known to interact with biological targets, potentially leading to antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of benzoxazines are investigated for their potential therapeutic effects. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine: Unique due to the combination of sulfonyl and pyrazole groups.
2-Methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine: Lacks the chloro group, potentially altering its reactivity and biological activity.
6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)-2,3-dihydro-1,4-benzoxazine: Lacks the sulfonyl group, which may reduce its potential interactions with biological targets.
Uniqueness
The presence of both the sulfonyl and pyrazole groups in 6-Chloro-2-methyl-4-(1-methylpyrazol-3-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
